6-([5-Quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-D]pyrimidine
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Overview
Description
Preparation Methods
The preparation of Sri-9439 involves the synthesis of its core structure, which is a pyrido[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps :
Formation of the Pyrido[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the Amino Groups: Amination reactions are carried out to introduce the amino groups at the desired positions on the pyrido[2,3-d]pyrimidine ring.
Attachment of the Quinolylamino Group: The quinolylamino group is introduced through a nucleophilic substitution reaction.
The reaction conditions for these steps often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon . Industrial production methods for Sri-9439 would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Sri-9439 undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinolylamino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the inhibition of dihydrofolate reductase.
Biology: The compound is used in biological studies to understand its effects on cellular metabolism and folate pathways.
Medicine: Sri-9439 has potential as an anticancer agent due to its ability to inhibit dihydrofolate reductase, which is essential for DNA synthesis in rapidly dividing cells.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Sri-9439 involves the inhibition of dihydrofolate reductase . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, Sri-9439 disrupts the folate metabolism pathway, leading to a decrease in DNA synthesis and cell proliferation. The molecular targets of Sri-9439 include the active site of dihydrofolate reductase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Sri-9439 is similar to other dihydrofolate reductase inhibitors, such as methotrexate and trimethoprim . it has unique structural features that differentiate it from these compounds:
Methotrexate: While methotrexate is a well-known dihydrofolate reductase inhibitor used in cancer therapy, Sri-9439 has a different core structure and binding characteristics.
Trimethoprim: Trimethoprim is another dihydrofolate reductase inhibitor used primarily as an antibiotic
Similar compounds to Sri-9439 include :
- 2,4-diamino-5-methyl-5-deazapteridine derivatives
- 6-([5-quinolylamino]methyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine (SRI-9662)
These compounds share structural similarities and exhibit similar inhibitory effects on dihydrofolate reductase.
Properties
Molecular Formula |
C18H17N7 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methyl-6-[(quinolin-5-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H17N7/c1-10-11(9-23-17-15(10)16(19)24-18(20)25-17)8-22-14-6-2-5-13-12(14)4-3-7-21-13/h2-7,9,22H,8H2,1H3,(H4,19,20,23,24,25) |
InChI Key |
KMSATRJZEXNGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CNC3=CC=CC4=C3C=CC=N4)N)N |
Synonyms |
6-((5-quinolylamino)methyl)-2,4-diamino-5-methylpyrido(2,3-d)pyrimidine SRI-9439 |
Origin of Product |
United States |
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